3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure with a piperidine ring attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to its corresponding dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial and antimalarial properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-4-yl)-1H-indole: This compound has a similar piperidine ring but differs in the core structure, which is an indole instead of a quinoline.
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound features a piperidine ring with different substituents and a sulfonyl group.
Uniqueness
3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific quinoline core structure combined with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,10,12,15H,5-9H2,(H,16,17) |
InChI Key |
AUQPCILBQAUQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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